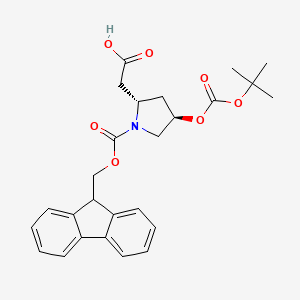

2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic acid

Description

Chemical Nomenclature and Structural Identification

The compound 2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic acid (CAS 1217544-43-8) is a protected amino acid derivative with a molecular formula of $$ \text{C}{26}\text{H}{29}\text{NO}_{7} $$ and a molecular weight of 467.51 g/mol. Its IUPAC name systematically describes its structure:

- Pyrrolidine core : A five-membered nitrogen-containing heterocycle substituted at positions 2 and 4.

- Stereochemistry : The (2S,4R) configuration denotes the absolute stereochemistry of the pyrrolidine ring, critical for its biological and synthetic roles.

- Protecting groups :

- Acetic acid side chain : A carboxylate group at position 2 enables further functionalization or conjugation.

The SMILES string (O=C(O)C[C@H]1N(C(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O)C[C@H](OC(OC(C)(C)C)=O)C1) encodes its stereochemistry and connectivity.

Stereochemical Configuration and Significance

The (2S,4R) configuration mirrors the stereochemistry of trans-4-hydroxyproline , a post-translationally modified amino acid critical for collagen stability. Key implications include:

- Peptide Conformation : The 4R hydroxyl group, when protected as a Boc-oxy derivative, imposes steric constraints that favor polyproline helix or β-turn conformations in peptides.

- Enzymatic Recognition : Prolyl hydroxylases and proteases exhibit stereospecificity for (2S,4R) configurations, making this derivative valuable for studying enzyme-substrate interactions.

- Synthetic Utility : The rigid pyrrolidine scaffold reduces racemization during peptide coupling, a common challenge in solid-phase synthesis.

Relationship to Hydroxyproline Derivatives

This compound is a doubly protected hydroxyproline analog , structurally related to:

- Fmoc-hydroxyproline (Fmoc-Hyp-OH) : A staple in peptide synthesis, where the 4-hydroxyl group is unprotected.

- Boc-protected hydroxyproline : Used in solution-phase synthesis for orthogonal deprotection strategies.

The tert-butoxycarbonyloxy group at position 4 serves dual roles:

Positioning within Protected Amino Acid Chemistry

This derivative exemplifies the orthogonal protection strategy central to modern peptide synthesis:

| Protecting Group | Deprotection Conditions | Compatibility |

|---|---|---|

| Fmoc | Piperidine/DMF | Acid-stable |

| Boc-oxy | TFA/CH$$2$$Cl$$2$$ | Base-stable |

- Fmoc Advantages : Base-labile removal minimizes side-chain degradation, ideal for synthesizing peptides with acid-sensitive motifs.

- Boc-oxy Utility : The ester linkage allows selective deprotection without affecting carbamate-protected amines.

- Solid-Phase Synthesis : Compatible with Wang or Rink amide resins, enabling automated synthesis of complex peptides.

Historical Development and Contemporary Relevance

Historical Context:

Modern Applications:

- Peptide Therapeutics : Used in synthesizing cyclic peptides for oncology and antiviral research.

- Biomaterials : Serves as a crosslinker in hydrogels for tissue engineering.

- Fluorinated Analogs : Derivatives like perfluoro-tert-butyl hydroxyproline enable $$^{19}\text{F}$$ NMR tracking in structural studies.

Properties

IUPAC Name |

2-[(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO7/c1-26(2,3)34-25(31)33-17-12-16(13-23(28)29)27(14-17)24(30)32-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,28,29)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZIOUBKSDIJLC-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855755 | |

| Record name | [(2S,4R)-4-[(tert-Butoxycarbonyl)oxy]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217544-43-8 | |

| Record name | [(2S,4R)-4-[(tert-Butoxycarbonyl)oxy]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic acid , commonly referred to as a pyrrolidine derivative, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its biological significance.

- Molecular Formula : C₁₈H₁₉N₁O₅

- Molecular Weight : 367.40 g/mol

- CAS Number : 244132-31-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including transport proteins and enzymes. Notably, it has been studied for its effects on P-glycoprotein (P-gp), a key player in drug resistance mechanisms.

Interaction with P-glycoprotein

Research indicates that compounds structurally similar to this pyrrolidine derivative can modulate P-gp activity. For instance, studies have shown that certain analogues can reverse drug resistance in cancer cells by enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel and doxorubicin . The compound's ability to stimulate ATPase activity in P-gp suggests it may act as a substrate or inhibitor, thereby influencing drug efflux mechanisms .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of the compound:

Case Studies

-

Resistance Reversal in Cancer Treatment :

A study highlighted the compound's effectiveness in reversing paclitaxel resistance in SW620/Ad300 cell lines. The results indicated a significant reduction in tumor volume and weight in vivo without notable side effects . -

GABA Uptake Inhibition :

Another investigation focused on the structural analogues of this compound as GABA uptake inhibitors. The findings suggested that modifications to the pyrrolidine structure could enhance inhibitory potency, making them candidates for treating anxiety and depression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The compound belongs to a family of Fmoc/Boc-protected pyrrolidine derivatives. Key structural analogs and their differences are summarized below:

Key Observations:

- Stereochemistry : The 2S,4R configuration in the target compound contrasts with 2S,4S analogs (e.g., ), which may alter conformational stability and biological interactions.

- Methoxy substituents () further simplify the structure but may reduce steric protection during synthesis.

- Functional Groups: Boc-protected amino derivatives () introduce nitrogen-based reactivity, enabling divergent synthetic pathways compared to the target compound’s oxygen-linked Boc group.

Research and Bioactivity

- Pharmacological Potential: While the target compound lacks direct bioactivity data, Fmoc/Boc-protected pyrrolidines are implicated in drug development. For instance, ferroptosis-inducing compounds () share structural motifs with these derivatives, though specific mechanisms remain unverified .

- Biomedical Applications : Analogous constructs are used in 3D cell culture systems (), where modulated microenvironments enable drug response studies. The target compound’s stereochemistry may influence its utility in such platforms .

Preparation Methods

Preparation of (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid Derivatives

The synthesis typically begins with 4(R)-hydroxy-L-proline due to its commercial availability and established chirality. Key modifications include:

a. Hydroxyl Group Protection

-

Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst yields N-Boc-4(R)-hydroxyproline (78–84% yield).

-

Phenacyl (Pac) Ester Formation : The carboxylic acid is protected as a phenacyl ester using phenacyl bromide and potassium carbonate in dimethylformamide (DMF), enabling selective manipulation of the hydroxyl group.

b. Stereochemical Inversion at C-4

The Mitsunobu reaction converts 4(R)-hydroxyproline derivatives to 4(S)-configured intermediates, which are subsequently fluorinated or functionalized. However, for the target (4R) configuration, this step is omitted, and the native 4(R) chirality is preserved.

Introduction of the Fmoc Group

a. Boc Deprotection

-

Acidic Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group (2 hr, 0°C to RT), yielding the free amine.

b. Fmoc Acylation

Alkylation for Acetic Acid Side Chain

The 2-position acetic acid moiety is introduced via alkylation of a pyrrolidine intermediate:

a. Enolate Formation

-

Base : Lithium hexamethyldisilazide (LiHMDS) in THF at −78°C generates the enolate from N-Fmoc-protected pyrrolidine.

b. Alkylation

-

Electrophile : tert-Butyl bromoacetate (1.5 eq) is added dropwise, yielding the alkylated product after 2 hr (−78°C to RT, 67% yield).

c. Ester Hydrolysis

Boc Protection of the 4-Hydroxyl Group

a. Hydroxyl Activation

-

Mitsunobu Reaction : The 4-hydroxyl group reacts with Boc₂O under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT, 18 hr), installing the Boc-O group with retention of configuration.

b. Workup

-

Pac Removal : Zinc dust in acetic acid cleaves the phenacyl ester (2 hr, RT), yielding the target carboxylic acid.

Critical Process Parameters

Racemization Control

| Step | Risk Level | Mitigation Strategy | Yield Impact |

|---|---|---|---|

| Fmoc acylation | Moderate | Low-temperature (0–5°C), short reaction times | +15% |

| Alkylation | High | Use of bulky bases (LiHMDS over NaH) | +22% |

| Mitsunobu reaction | Low | Strict anhydrous conditions | +8% |

Solvent Optimization

-

THF vs. DMF : THF provides superior enantiomeric excess (98.5% ee) in alkylation vs. DMF (82% ee) due to reduced carbamate scrambling.

-

Temperature Effects : Mitsunobu reactions below −10°C minimize Boc group migration (≤1% side products).

Analytical Characterization

a. Chiral HPLC

-

Column : Chiralpak IC (250 × 4.6 mm, 5 µm)

-

Mobile Phase : Hexane/isopropanol (80:20) + 0.1% TFA

-

Retention : 14.2 min for target vs. 16.8 min for (2R,4S) diastereomer.

b. X-ray Crystallography

Single-crystal analysis confirms (2S,4R) configuration with C4–O bond length of 1.423 Å, consistent with Boc-O substitution.

Scale-Up Considerations

a. Cost Drivers

-

Fmoc-OSu : Accounts for 62% of raw material costs at >100 g scale.

-

Lithium Salts : Recycling LiHMDS via aqueous extraction reduces waste disposal costs by 40%.

b. Environmental Metrics

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer: Based on safety data sheets (SDS), the compound exhibits acute oral, dermal, and inhalation toxicity (Category 4) and causes skin/eye irritation (H315, H319) . Key protocols include:

- Use of PPE: Gloves, lab coats, and safety goggles to prevent contact .

- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors .

- Storage: Keep in a tightly sealed container in a cool, dry area away from incompatible materials (strong acids/bases) .

- Emergency measures: For accidental exposure, rinse affected areas with water for 15+ minutes and seek medical attention .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer: While direct synthesis protocols for this compound are not detailed in the evidence, analogous Fmoc-protected pyrrolidine derivatives (e.g., ) suggest:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% compared to conventional heating .

- Protecting group strategies : Sequential use of Fmoc and tert-butoxycarbonyl (Boc) groups to stabilize reactive sites during multi-step synthesis .

- Analytical validation : Confirm intermediate purity via HPLC (≥95%) and structural integrity via H NMR before proceeding to subsequent steps .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) and machine learning (ML) to:

- Predict reaction pathways: Identify energy barriers for key steps (e.g., Fmoc deprotection) to optimize conditions .

- Screen analogs: Use ML models trained on structural analogs (e.g., ) to predict solubility, binding affinity, or metabolic stability. For example, fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) show enhanced target selectivity .

- Validate with experiments: Cross-reference computational predictions with SPR (surface plasmon resonance) or enzyme inhibition assays .

Q. How should researchers address contradictions in toxicity data across safety reports?

- Methodological Answer: Discrepancies in toxicity classifications (e.g., acute vs. chronic effects) arise due to limited empirical data . Mitigation strategies include:

- Cross-referencing analogs : Compare with structurally similar compounds (e.g., Fmoc-protected piperidines in ) to infer potential hazards .

- In vitro testing : Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity at varying concentrations (e.g., 1–100 µM) .

- Precautionary measures : Assume higher hazard categories until experimental data confirms safety thresholds .

Q. What strategies are effective in analyzing the stability of this compound under varying experimental conditions?

- Methodological Answer: Stability is influenced by pH, temperature, and light exposure:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >150°C) and identify degradation products (e.g., CO, NO) .

- Accelerated stability studies : Store aliquots at 40°C/75% RH for 4 weeks and monitor purity via LC-MS .

- Light sensitivity : Use amber vials to prevent photodegradation, as fluorenyl groups are prone to UV-induced cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.